(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is an organic compound that belongs to the class of thiophenes and phenyl ketones. This compound is characterized by the presence of a thiophene ring substituted with two methyl groups and a phenyl ring substituted with a trifluoromethyl group. The methanone group bridges these two aromatic systems, imparting unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions:
Formation of the Methanone Bridge: The methanone bridge is formed by reacting the substituted thiophene with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methanone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylthiophen-3-yl)(4-methylphenyl)methanone
- (2,5-Dimethylthiophen-3-yl)(4-chlorophenyl)methanone
- (2,5-Dimethylthiophen-3-yl)(4-bromophenyl)methanone
Uniqueness
(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H11F3OS |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11F3OS/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3 |
InChI Key |
HJOWMWWGCPHLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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